Ethyl 4-aminopentanoate hydrochloride
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Overview
Description
Ethyl 4-aminopentanoate hydrochloride is a chemical compound with the molecular formula C₇H₁₅NO₂ • HCl . It appears as a white to pale beige solid .
Molecular Structure Analysis
The molecular structure of Ethyl 4-aminopentanoate hydrochloride consists of an ethyl group (C2H5) attached to a 4-aminopentanoate group (C5H10NO2), along with a hydrochloride (HCl) group . The molecular weight of the compound is 181.66 .Physical And Chemical Properties Analysis
Ethyl 4-aminopentanoate hydrochloride is a white to pale beige solid . It has a melting point range of 92-94°C . The compound is typically stored at 4°C in an inert atmosphere .Scientific Research Applications
1. Synthesis and Structural Analysis
Ethyl 4-aminopentanoate hydrochloride has been utilized in synthetic organic chemistry. For instance, it has been involved in the formation of ethyl 2-[amino(hydroxyimino)methyl]-3-aryl-5-(hydroxyimino)-5-arylpentanoate through a tandem ring-opening and oximation process. This synthesis is notable for its use of hydroxylamine hydrochloride and has been characterized using NMR and X-ray techniques (Saravanan, Babu, & Muthusubramanian, 2007).
2. Role in Peptidyl Synthesis
Ethyl 4-aminopentanoate hydrochloride has been involved in the preparation of compounds such as ethyl 3-(benzylamino)-2,2-difluoro-4-methylpentanoate, a part of the synthesis pathway for potential proteinase inhibitors (Angelastro, Bey, Mehdi, & Peet, 1992).
3. Application in Edeine Analogs Synthesis
The compound has been used in synthesizing ethyl (3R,4S)- and (3S,4S)-4-[(benzyloxycarbonyl)amino]-5-[(tert-butyloxycarbonyl)amino]-3-hydroxypentanoates. These are important for the synthesis of edeine analogs, demonstrating its utility in the production of specialized amino acid derivatives (Czajgucki, Sowiński, & Andruszkiewicz, 2003).
4. Biocatalytic Resolution
It has been used in the biocatalytic resolution of its isomers for synthesizing enantiomerically pure forms, which is crucial in the production of certain pharmaceutical agents. This application highlights its role in stereoselective synthesis and chiral resolution (Topgi, Ng, Landis, Wang, & Behling, 1999).
Safety and Hazards
Ethyl 4-aminopentanoate hydrochloride is associated with certain safety hazards. It has been assigned the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and face thoroughly after handling .
Mechanism of Action
Target of Action
Ethyl 4-aminopentanoate hydrochloride is a biochemical reagent The primary targets of this compound are not explicitly mentioned in the available literature
Action Environment
It’s important to note that factors such as temperature, pH, and the presence of other compounds can significantly impact the action of biochemical reagents .
properties
IUPAC Name |
ethyl 4-aminopentanoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2.ClH/c1-3-10-7(9)5-4-6(2)8;/h6H,3-5,8H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVLTWRUFPWJJTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(C)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-aminopentanoate hydrochloride | |
CAS RN |
119396-97-3 |
Source
|
Record name | ethyl 4-aminopentanoate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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